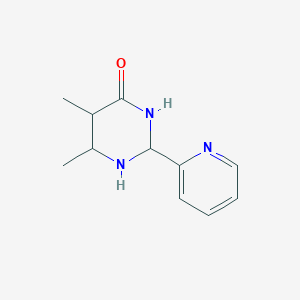
6-bromo-2-oxo-6H-quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-6H-quinoline-4-carboxylic acid typically involves the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-oxo-6H-quinoline-4-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the quinoline ring play crucial roles in its interaction with molecular targets, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-oxo-6H-quinoline-4-carboxylic acid
- 6-Fluoro-2-oxo-6H-quinoline-4-carboxylic acid
- 6-Iodo-2-oxo-6H-quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s efficacy in certain applications .
Propiedades
Fórmula molecular |
C10H6BrNO3 |
|---|---|
Peso molecular |
268.06 g/mol |
Nombre IUPAC |
6-bromo-2-oxo-6H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-5H,(H,14,15) |
Clave InChI |
MZRJWWQQMPHUII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=C(C2=CC1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)

![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)


![1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12359443.png)

![2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359450.png)


![5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359469.png)
